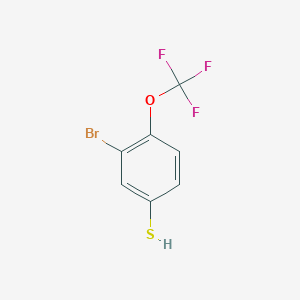
3-Bromo-4-trifluoromethoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H4BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-trifluoromethoxybenzenethiol typically involves the introduction of the trifluoromethoxy group and the thiol group onto a bromobenzene derivative. One common method includes the following steps:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a reagent such as trifluoromethanol in the presence of a base or a catalyst.
Thiol Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent, such as thiourea or hydrogen sulfide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-trifluoromethoxybenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
3-Bromo-4-trifluoromethoxybenzenethiol has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-Bromo-4-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the thiol group.
3-Bromo-4-methoxybenzenethiol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Bromo-4-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a thiol group.
Uniqueness
3-Bromo-4-trifluoromethoxybenzenethiol is unique due to the presence of both the trifluoromethoxy group and the thiol group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1208076-75-8 |
|---|---|
Molecular Formula |
C7H4BrF3OS |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H4BrF3OS/c8-5-3-4(13)1-2-6(5)12-7(9,10)11/h1-3,13H |
InChI Key |
IJWPUOUJWAWQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















